molecular formula C11H17N5O2S B2552604 3-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-5-((2-methoxyethyl)thio)-4-methyl-4H-1,2,4-triazole CAS No. 1013774-84-9

3-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-5-((2-methoxyethyl)thio)-4-methyl-4H-1,2,4-triazole

Cat. No. B2552604
M. Wt: 283.35
InChI Key: XFYHOKAWZAGCKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "3-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-5-((2-methoxyethyl)thio)-4-methyl-4H-1,2,4-triazole" is a heterocyclic molecule that contains both pyrazole and triazole rings. These types of compounds are known for their significant pharmacological potential and the ability to interact with various biological targets due to their structural versatility and chemical modifiability .

Synthesis Analysis

The synthesis of related pyrazole and triazole derivatives typically involves multi-step reactions starting from simple precursors. For instance, the synthesis of indenopyrazoles, which are structurally related to the compound , can be achieved from indanones and phenyl isothiocyanates in two steps . Similarly, the synthesis of 1,2,4-triazole derivatives can be performed via the cyclization of polymer-bound dithiocarbazate with various electrophiles . The synthesis of 3-(5-(4-methoxyphenyl)pyrazol-3-yl)-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles involves the use of diethyl oxalate and 1-(4-methoxyphenyl)ethan-1-one, followed by a series of modifications including hydrazine hydrate and carboxylic acids .

Molecular Structure Analysis

The molecular structure of pyrazole and triazole derivatives is characterized by the presence of nitrogen atoms in the heterocyclic core, which can significantly influence the electronic properties and reactivity of the molecule. For example, Schiff bases containing 1,2,4-triazole and pyrazole rings have been studied using DFT calculations and molecular dynamics simulations to understand their reactive properties .

Chemical Reactions Analysis

Pyrazole and triazole derivatives can undergo various chemical reactions, including alkylation, cyclocondensation, and ring transformation. For example, selective alkylation of pyrazolo[5,1-c][1,2,4]triazole leads to N-alkylated products . Ring transformation reactions can also occur, as seen in the conversion of 1,5-benzoxazepines into spirobenzoxazoles .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole and triazole derivatives are influenced by their molecular structure. These compounds often exhibit promising antiproliferative activities toward human cancer cells, as seen with methyl 3-((6-methoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-yl)amino)benzoate . The introduction of substituents such as methoxy or ethylthio groups can affect the bioavailability and biochemical interactions of these molecules . Additionally, the crystal structure and conformation of these compounds, such as the envelope conformation of the pyrazole ring in certain derivatives, can be determined using spectroscopic methods .

Scientific Research Applications

Synthesis and Properties

Compounds integrating the structural features of pyrazole and 1,2,4-triazole derivatives are significant due to their chemical modifiability and pharmacological potential. The synthesis of these compounds, including those with structural similarities to the specified compound, involves multi-step processes that enable the formation of complex structures with potential biological activities. Such processes typically involve the use of diethyl oxalate, hydrazine hydrate, and carboxylic acids in environments conducive to chemical transformation, ultimately aiming to explore the biological potential of these compounds through molecular docking studies. These studies suggest the potential of these compounds to interact with biological targets such as 14α-demethylase lanosterol, indicating a need for further research into their antifungal activity (Fedotov, Hotsulia, & Panasenko, 2022).

Antioxidant and Antimicrobial Activities

Research into Schiff bases containing 1,2,4-triazole and pyrazole rings has demonstrated their significant antioxidant and α-glucosidase inhibitory activities. These activities are measured through various in vitro methods, indicating the potential of these compounds for therapeutic applications. Notably, the antioxidant activity is assessed using assays such as DPPH, ABTS, and FRAP, revealing that certain compounds exhibit potent antioxidant properties, highlighting their relevance in addressing oxidative stress-related conditions (Pillai et al., 2019).

Antimicrobial and Antifungal Properties

The antimicrobial and antifungal properties of fused 1,2,4-triazole derivatives have been a subject of study, with compounds displaying activity against various bacterial and fungal strains. The synthesis approach involves the reaction of 4-methyl benzoyl thiosemicarbazide with chemical reagents, leading to the identification of compounds with notable activity against Mycobacterium tuberculosis H37Rv. Such findings underscore the therapeutic potential of these compounds against microbial infections, warranting further investigation into their mechanism of action and optimization for clinical use (Seelam, Shrivastava, Prasanthi, & Gupta, 2016).

properties

IUPAC Name

3-(2-methoxyethylsulfanyl)-5-(3-methoxy-1-methylpyrazol-4-yl)-4-methyl-1,2,4-triazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N5O2S/c1-15-7-8(10(14-15)18-4)9-12-13-11(16(9)2)19-6-5-17-3/h7H,5-6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFYHOKAWZAGCKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC)C2=NN=C(N2C)SCCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-5-((2-methoxyethyl)thio)-4-methyl-4H-1,2,4-triazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.